molecular formula C19H22Cl2N2 B4653656 1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine

1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine

Cat. No.: B4653656
M. Wt: 349.3 g/mol
InChI Key: FOEXCKIKBYLKJE-UHFFFAOYSA-N
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Description

1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the piperidine class This compound is characterized by its unique structure, which includes a benzyl group, a dichlorophenyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine involves several steps. One common method starts with the reaction of benzylamine and methyl acrylate, followed by a series of reactions including 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation . The reaction conditions typically involve the use of anhydrous toluene and metallic sodium, with the process being carried out under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like toluene and ethanol. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption into neurons . This action is mediated through its binding to dopamine transporters, thereby blocking the reuptake process and enhancing dopaminergic signaling.

Comparison with Similar Compounds

1-Benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-[(3,4-dichlorophenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2/c20-18-7-6-16(12-19(18)21)13-22-17-8-10-23(11-9-17)14-15-4-2-1-3-5-15/h1-7,12,17,22H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXCKIKBYLKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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